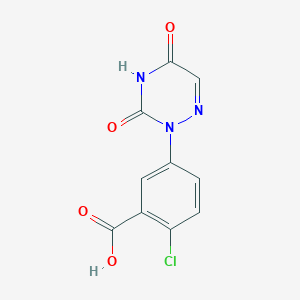
2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid
Description
2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS: 524712-41-2) is a heterocyclic benzoic acid derivative featuring a 1,2,4-triazine-3,5-dione moiety substituted at the 5-position of the benzene ring. This compound is cataloged under the identifier SY126821 in commercial chemical databases and is primarily utilized in research and development for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in the design of enzyme inhibitors or prodrugs . Its structural uniqueness lies in the integration of a chloro-substituted aromatic system with a redox-active triazinedione group, which may confer distinct electronic and steric properties compared to simpler benzoic acid derivatives.
Properties
IUPAC Name |
2-chloro-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O4/c11-7-2-1-5(3-6(7)9(16)17)14-10(18)13-8(15)4-12-14/h1-4H,(H,16,17)(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVNHOUDKRXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)NC(=O)C=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:
- In Vitro Cytotoxicity : A study evaluated various triazine derivatives against 12 human cancer cell lines. Compounds with structural similarities demonstrated significant tumor growth inhibition. Notably, some exhibited potency comparable to cisplatin, a standard chemotherapeutic agent .
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| Compound 21 | < 10 | A549, MCF7 |
| Compound 18 | 15 | HeLa |
| Compound 19 | > 50 | All tested |
Antimicrobial Activity
The antimicrobial properties of similar triazine compounds have also been investigated:
- Antibacterial Efficacy : Certain derivatives showed effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus. The MIC values ranged from 3.9 to 31.5 µg/ml for structurally related compounds .
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Compound 6 | 3.9 | Staphylococcus aureus |
| Compound 19 | 31.5 | Staphylococcus aureus |
The biological activity of this compound class is thought to arise from their ability to interfere with cellular processes:
- DNA Intercalation : The triazine ring system may facilitate intercalation into DNA, disrupting replication and transcription.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study on Triazine Derivatives : A series of triazine-based compounds were synthesized and tested for their anticancer properties. The study noted that modifications at the triazine ring significantly influenced cytotoxicity against various cancer cell lines .
- Antimicrobial Screening : Another investigation focused on the antibacterial activity of triazine derivatives against resistant strains of bacteria. Results indicated that certain modifications enhanced efficacy against Gram-positive bacteria .
Comparison with Similar Compounds
Structural Analogues with Triazinedione Moieties
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl diacetate (17)
- Key Differences :
- The triazinedione group is attached to a tetrahydrofuran core instead of a benzene ring.
- Synthesis: Synthesized via condensation of 6-azauracil with hexamethyldisilazane (HMDS) and ammonium sulfate, followed by acetylation .
2-Chloro-N-[(1-hydroxycycloheptyl)methyl]-5-{4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl}benzamide
- Key Differences :
- Substitution of the carboxylic acid group with a benzamide moiety.
- Additional chiral substituents (e.g., (2R)-2-hydroxy-3-methoxypropyl) on the triazinedione nitrogen, which may influence stereoselective interactions with biological targets .
Comparative Physicochemical Properties
Key Observations :
- Polarity : The carboxylic acid group in the target compound increases aqueous solubility compared to lipophilic esters or amides.
- Bioactivity : Amide derivatives (e.g., CE-224535) are often designed for enhanced metabolic stability in vivo, whereas ester derivatives may act as prodrugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


